molecular formula C13H17N B179613 5-Benzyl-3,3-dimethyl-3,4-dihydro-2H-pyrrole CAS No. 116673-95-1

5-Benzyl-3,3-dimethyl-3,4-dihydro-2H-pyrrole

Cat. No. B179613
M. Wt: 187.28 g/mol
InChI Key: IDLOIKCKXBJPPI-UHFFFAOYSA-N
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Patent
US07078535B2

Procedure details

The 2-benzyl-4,4-dimethyl-1-pyrroline of the formula III is then cyclized with ω-bromo-4-chloroacetophenone to give the 6-(4-chlorophenyl)-2,2-dimethyl-7-phenyl-2,3-dihydro-1H-pyrrolizine of the formula II. The reaction is known from the prior art mentioned at the outset. ω-Bromo-4-chloroacetophenone can be obtained, for example, as described in Bull. Soc. Chim. Fr. 21, 69 (1899).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
formula III
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([C:8]1[CH2:12][C:11]([CH3:14])([CH3:13])[CH2:10][N:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH:15]1[C:20]([C:21]([CH2:23]Br)=O)=[CH:19][CH:18]=[C:17]([Cl:25])[CH:16]=1>>[Cl:25][C:17]1[CH:18]=[CH:19][C:20]([C:21]2[C:1]([C:2]3[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=3)=[C:8]3[N:9]([CH2:10][C:11]([CH3:14])([CH3:13])[CH2:12]3)[CH:23]=2)=[CH:15][CH:16]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)C1=NCC(C1)(C)C
Step Two
Name
formula III
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=CC=C1C(=O)CBr)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C1=CN2CC(CC2=C1C1=CC=CC=C1)(C)C
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.